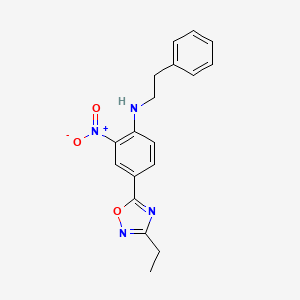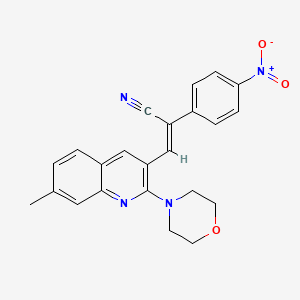![molecular formula C28H34N4O4 B7708091 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Chemical Reactions Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found .Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as quinoline-containing pyrazole heterocycles, have been screened as potent inhibitors for c-met . c-MET is a protein kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is likely that it interacts with its targets, such as c-met, by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Given its potential inhibitory effect on c-met, it may impact pathways related to cellular growth and survival .
Result of Action
Given its potential inhibitory effect on c-met, it may result in decreased cellular growth and survival .
Propriétés
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-6-10-13-32-27-21(15-19-12-11-18(5)14-22(19)29-27)26(31-32)30-28(33)20-16-23(34-7-2)25(36-9-4)24(17-20)35-8-3/h11-12,14-17H,6-10,13H2,1-5H3,(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBNWHMGAMRDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
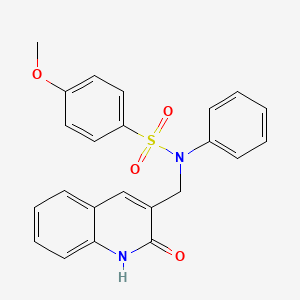
![N-(2-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7708036.png)
![N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B7708042.png)
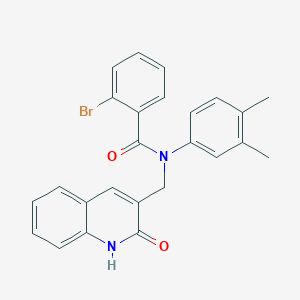
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B7708052.png)
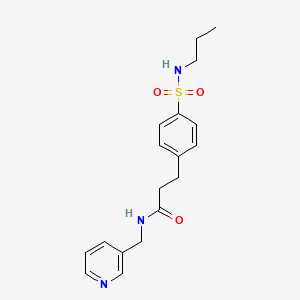
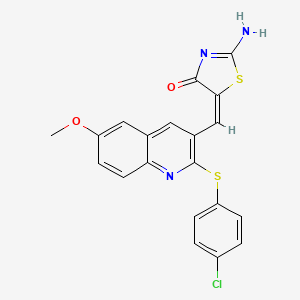
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7708082.png)
![N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7708084.png)
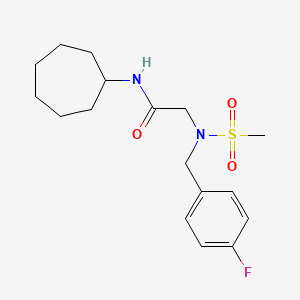
![N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708087.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
